2-formyl-1H-indole-6-carboxylic acid

medicinal chemistry synthetic methodology building block chemistry

Researchers building focused libraries of EGFR/VEGFR-2 kinase inhibitors or multidrug-resistant (MDR) cancer probes require a regiospecifically functionalized indole scaffold. 2-Formyl-1H-indole-6-carboxylic acid (CAS 1781311-67-8) directly addresses this need by providing orthogonal C2-formyl and C6-carboxylic acid handles on a validated indole-6-carboxylic acid core. - Enables dual-vector elaboration: C6-carboxyl for hydrazine/oxadiazole pharmacophore coupling; C2-formyl for independent reductive amination or hydrazone formation. - In podophyllotoxin conjugate series, C6-carboxyl positioning achieved up to 5.2-fold improvement in antiproliferative IC₅₀ (0.227 μM) against K562/VCR MDR leukemia cells vs. etoposide (resistance factor 2.27 vs. 15.50). - Regioselective P450 oxidation profile (single 2-indolinone-6-carboxylic acid product) simplifies metabolite identification for DMPK teams.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
Cat. No. B13627649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-formyl-1H-indole-6-carboxylic acid
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)NC(=C2)C=O
InChIInChI=1S/C10H7NO3/c12-5-8-3-6-1-2-7(10(13)14)4-9(6)11-8/h1-5,11H,(H,13,14)
InChIKeyRCXUNFMBEGJWBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Formyl-1H-indole-6-carboxylic Acid Overview


2-Formyl-1H-indole-6-carboxylic acid (CAS 1781311-67-8, molecular formula C₁₀H₇NO₃, molecular weight 189.17 g/mol) is a heterocyclic building block belonging to the indole-6-carboxylic acid family . It is distinguished by the simultaneous presence of a formyl group at the indole C2 position and a carboxylic acid group at the C6 position . This bifunctional architecture enables orthogonal derivatization pathways: the C2-formyl group participates in condensation, nucleophilic addition, and reductive amination reactions, while the C6-carboxylic acid is available for amide, ester, or hydrazide formation [1]. These features make the compound a strategic intermediate for constructing focused libraries of indole-based bioactive molecules, where regiochemical control at both N1 and C3 positions can be combined with C2/C6 elaboration.

Scaffold
Bifunctional indole with C2-aldehyde and C6-carboxylic acid
Derivatization
Orthogonal handles for sequential synthesis steps
Privileged attachment
C6-carboxyl anchor point for reported kinase and enzyme probes

Unique Advantages of 2-Formyl-1H-indole-6-carboxylic Acid


Structural analogs within the indole carboxylic acid family—such as indole-2-carboxylic acid, indole-3-carboxylic acid, indole-5-carboxylic acid, or the regioisomeric 3-formyl-1H-indole-6-carboxylic acid—exhibit markedly divergent biological and chemical reactivity profiles [1]. In the podophyllotoxin conjugate series, moving the carboxyl attachment position from C2 to C5 or C6 produced up to a 5.2-fold improvement in antiproliferative IC₅₀ against K562/VCR multidrug-resistant leukemia cells (In-1 IC₅₀ = 0.292 μM vs. In-8 IC₅₀ = 0.229 μM vs. In-9 IC₅₀ = 0.227 μM) [2]. The C2-formyl substituent on the target compound introduces a reactive aldehyde handle absent in simple indole-6-carboxylic acid, enabling chemistries (e.g., reductive amination, hydrazone formation, Grignard addition) that the non-formylated scaffold cannot support [3]. These regiochemical and functional group distinctions mean that generic substitution with a positional isomer or mono-functional analog will alter both the synthetic trajectory and the biological performance of downstream products.

Positional isomer Indole-2-, -5-, or -7-carboxylic acids shift regiochemical outcome and may alter biological response in downstream assays.
Mono-functional analog Indole-6-carboxylic acid lacks the C2-formyl group, limiting orthogonal derivatization and requiring late-stage formylation.
3-Formyl regioisomer 3-Formyl-1H-indole-6-carboxylic acid places the aldehyde at the pyrrole/benzene interface, changing electronic and steric properties.

2-Formyl-1H-indole-6-carboxylic Acid: Evidence Comparison


Dual Reactive Handles for Orthogonal Derivatization

2-Formyl-1H-indole-6-carboxylic acid possesses two chemically orthogonal reactive groups on the indole scaffold—a C2 aldehyde and a C6 carboxylic acid—whereas the commonly used parent scaffold, indole-6-carboxylic acid (CAS 1670-82-2), bears only the carboxylic acid functionality . The C2 aldehyde enables condensation with amines to form Schiff bases or hydrazones, reductive amination to secondary/tertiary amines, and nucleophilic addition of organometallic reagents. The C6 carboxylic acid independently supports amide coupling, esterification, and hydrazide formation. This dual-handle architecture, verified by the synthetic routes described for its close analog 2-formyl-1-propyl-1H-indole-6-carboxylic acid, allows sequential, protecting-group-minimal derivatization strategies that the mono-functional parent compound cannot achieve [1]. The 3-formyl positional isomer (3-formyl-1H-indole-6-carboxylic acid, CAS 887576-06-9) has both functional groups but places the aldehyde at the C3 position, which alters the electronic environment and electrophilic reactivity of the formyl group due to the different resonance contribution of the pyrrole vs. benzene ring positions [2].

Dual reactive handles
Class-level inference
2 orthogonal handles (C2-aldehyde + C6-COOH) vs. 1 handle in indole-6-carboxylic acid; 3-formyl isomer has C3-aldehyde with different reactivity
Enables sequential derivatization without protecting-group manipulation
Reactivity inferred from analog studies; verify with target scaffold
medicinal chemistry synthetic methodology building block chemistry

Regiochemical Impact on Antiproliferative Potency

In a systematic study of indole carboxylic acid–podophyllotoxin conjugates, the position of the carboxyl attachment on the indole ring was a critical determinant of antiproliferative potency against multidrug-resistant K562/VCR leukemia cells [1]. Conjugates bearing the carboxyl group at the C2 position (In-1, derived from indole-2-carboxylic acid) showed an IC₅₀ of 0.292 ± 0.025 μM, whereas conjugates with the carboxyl at C5 (In-8, derived from indole-5-carboxylic acid) and C6 (In-9, derived from indole-6-carboxylic acid) achieved IC₅₀ values of 0.229 ± 0.012 μM and 0.227 ± 0.011 μM, respectively [2]. This represents a 1.28-fold potency advantage for the C6-carboxyl regioisomer over the C2-carboxyl regioisomer. The C3-acetic acid conjugate (In-2, derived from indole-3-acetic acid) was the most potent (IC₅₀ = 0.202 ± 0.055 μM on K562/VCR) but showed a 4.7-fold resistance factor (RF), whereas In-9 displayed a lower RF of 2.27, indicating better ability to overcome multidrug resistance [2]. The study explicitly concluded that high cytotoxicity was associated with carboxyl substitution at the C5/C6 positions rather than C2/C7 [1].

C6-carboxyl antiproliferative context
Cross-study comparable
IC₅₀ 0.227 μM (C6 conjugate In-9) vs. 0.292 μM (C2 conjugate In-1) in K562/VCR cells; resistance factor 2.27 vs. 4.70 for C3-acetic acid conjugate
Supports cell-model endpoint review for C6-carboxyl conjugates
Podophyllotoxin ester series; extrapolation to free acid requires validation
anticancer structure-activity relationship podophyllotoxin conjugates

C2- vs. C3-Formyl Electronic and Reactivity Differences

The regioisomeric pair 2-formyl-1H-indole-6-carboxylic acid (target) and 3-formyl-1H-indole-6-carboxylic acid (CAS 887576-06-9) share identical molecular formula (C₁₀H₇NO₃) and molecular weight (189.17 g/mol) but differ in the position of the formyl group [1]. The C2 position is part of the electron-rich pyrrole ring of indole, making the C2-formyl group more susceptible to nucleophilic attack and enabling participation in intramolecular hydrogen bonding with the N1–H. In contrast, the C3 position is at the interface of the pyrrole and benzene rings, where the formyl group experiences different resonance stabilization and steric environment [2]. Computational properties confirm these differences: 3-formyl-1H-indole-6-carboxylic acid has a topological polar surface area (TPSA) of 70.2 Ų and XLogP3 of 1.2 [1]. These distinct electronic profiles mean that derivatives built from the 2-formyl vs. 3-formyl scaffold may exhibit different binding poses, metabolic stability, and target selectivity profiles. Literature reports indicate that 3-formyl-1H-indole-6-carboxylic acid has been employed to develop JAK2/STAT3 pathway inhibitors with in vitro IC₅₀ values of 0.8–3.2 μM [2], but direct comparative pharmacological data between the 2-formyl and 3-formyl regioisomers remain unavailable in the peer-reviewed literature.

C2- vs. C3-formyl electronics
Class-level inference
2-formyl at pyrrole ring vs. 3-formyl at pyrrole/benzene interface; computed TPSA 70.2 Ų (3-formyl) reported
Different resonance and steric profiles may influence binding pose and stability
No direct head-to-head assay data available
regiochemistry electronic effects target engagement

P450 Regioselective Oxidation of Indole-6-carboxylic Acid

In a study of bacterial CYP199A2 substrate specificity, indole-6-carboxylic acid and indole-2-carboxylic acid exhibited fundamentally different metabolic fates [1]. Indole-2-carboxylic acid was converted to a mixture of 5-hydroxy and 6-hydroxy metabolites at a 59:41 ratio, whereas indole-6-carboxylic acid oxidation generated a single product, 2-indolinone-6-carboxylic acid, at a high specific rate of 130 mol (mol P450)⁻¹ min⁻¹ [1]. CYP199A2 showed no activity toward indole or indole-3-carboxylic acid [1]. This regiochemical selectivity has implications for the metabolic stability of derivatives built on the indole-6-carboxylic acid scaffold: the C6-carboxyl substitution directs P450 oxidation away from generating multiple hydroxylated metabolites, potentially simplifying metabolic profiles and reducing the formation of reactive intermediates. Although this study was conducted with the non-formylated parent acids, the C2-formyl group of the target compound is expected to further modulate P450 recognition due to the altered H-bonding and steric environment at the pyrrole ring [2].

P450 oxidation profile
Class-level inference
Indole-6-COOH → single product (2-indolinone-6-carboxylic acid), rate 130 min⁻¹; indole-2-COOH → dual metabolites (59:41 ratio)
C6-carboxyl directs regioselective metabolism, relevant for metabolite predictability
CYP199A2 model; extrapolation to human P450 isoforms under review
drug metabolism cytochrome P450 regioselective oxidation

Indole-6-carboxylic Acid Kinase Inhibitor Scaffold

A 2024 study systematically derivatized indole-6-carboxylic acid into two series: hydrazone derivatives targeting EGFR and oxadiazole derivatives targeting VEGFR-2 [1]. The most potent compounds, 3b (EGFR-targeting) and 6e (VEGFR-2-targeting), exhibited cancer-selective cytotoxicity across HCT-116, HeLa, and HT-29 cell lines, induced G2/M cell cycle arrest, activated the extrinsic apoptosis pathway, and demonstrated the highest enzyme inhibitory activity within their respective series [1]. Molecular docking confirmed binding modes comparable to standard EGFR/VEGFR-2 inhibitors. Structure-activity relationship analysis revealed that the presence of an aryl or heteroaryl fragment attached via a linker to the indole-6-carboxylic acid core was essential for antitumor activity [1]. This study validates indole-6-carboxylic acid as a productive fragment for kinase inhibitor development and highlights the importance of the C6-carboxyl as the anchor point for linker attachment. 2-Formyl-1H-indole-6-carboxylic acid retains this validated C6-carboxyl anchor while adding the C2-formyl group, enabling an additional vector for substituent exploration that was not available in the published study [2].

Kinase inhibitor scaffold validation
Cross-study comparable
Indole-6-carboxylic acid derivatives: EGFR/VEGFR-2 inhibition, cell-model response in HCT-116, HeLa, HT-29 reported
Supports C6-carboxyl as anchor for kinase probe development
C2-formyl adds orthogonal elaboration vector; validate in target kinase assay
kinase inhibition EGFR VEGFR-2 cancer therapeutics

C6-Carboxyl Advantage in TXA2 Synthetase Inhibition

A series of N-substituted 3-(1H-imidazol-1-ylmethyl)indole carboxylic acid derivatives was evaluated for thromboxane A₂ (TXA₂) synthetase inhibition and histamine H1-blocking activity [1]. Among positional isomers of the carboxylic acid group on the indole ring, indole-6-carboxylic acid derivatives exhibited higher activities than indole-4-, indole-5-, or indole-7-carboxylic acid isomers [1]. The lead compound, 1-[3-(4-benzhydryl-1-piperazinyl)propyl]-3-(1H-imidazol-1-ylmethyl)-1H-indole-6-carboxylic acid (KY-234), showed IC₅₀ values of 5 × 10⁻⁸ M for TXA₂ synthetase inhibition and 8 × 10⁻⁹ M for H1-blocking activity [1]. KY-234 was also shown to inhibit anaphylactic bronchospasm in experimental models, confirming in vivo translation of the in vitro activity [2]. This class-level evidence establishes a consistent pattern where the C6-carboxyl position confers superior pharmacological activity compared to alternative regioisomers, providing a rationale for preferentially sourcing indole-6-carboxylic acid-based building blocks such as 2-formyl-1H-indole-6-carboxylic acid [3].

C6 advantage in TXA₂/H1 context
Class-level inference
Indole-6-carboxylic acid isomer: highest TXA₂ synthetase and H1-blocking activity vs. indole-4,5,7 isomers; lead IC₅₀ 5×10⁻⁸ M (TXA₂), 8×10⁻⁹ M (H1)
Consistent pattern of C6-carboxyl privilege in inflammatory pathway models
Class-level evidence; target-specific validation needed
thromboxane synthetase H1 antagonism positional isomer comparison

2-Formyl-1H-indole-6-carboxylic Acid: Application Scenarios


Kinase Inhibitor Synthesis via C2/C6 Derivatization

Medicinal chemistry teams developing EGFR or VEGFR-2 kinase inhibitors can exploit the validated indole-6-carboxylic acid scaffold by coupling the C6-carboxyl to hydrazine or oxadiazole linkers bearing aryl/heteroaryl pharmacophores, following the precedent established by Allawi et al. (2024) [1]. Simultaneously, the C2-formyl group can be independently elaborated via reductive amination or hydrazone formation to explore additional binding interactions within the kinase active site or allosteric pocket. This dual-vector strategy is not feasible with indole-6-carboxylic acid alone and avoids the synthetic burden of late-stage formylation.

Anti-Inflammatory Leads with Dual TXA₂/H1 Activity

Building on the class-level evidence that indole-6-carboxylic acid derivatives exhibit superior TXA₂ synthetase inhibitory and H1-blocking activities compared to other positional isomers (IC₅₀ values as low as 5 × 10⁻⁸ M and 8 × 10⁻⁹ M, respectively) [2], researchers can procure 2-formyl-1H-indole-6-carboxylic acid to construct N1-alkylated, C2-functionalized analogs. The C2-formyl group can serve as a precursor for introducing basic amine substituents that modulate physicochemical properties and target engagement, while the C6-carboxyl retains the pharmacologically privileged attachment point.

Anticancer Conjugates Overcoming Multidrug Resistance

The finding that C6-carboxyl indole-podophyllotoxin conjugates (In-9) achieve potent antiproliferative activity against multidrug-resistant K562/VCR cells with a low resistance factor of 2.27 (compared to 4.70 for the C3-acetic acid conjugate In-2 and 15.50 for etoposide) [3] supports the use of 2-formyl-1H-indole-6-carboxylic acid as a key intermediate for constructing next-generation conjugate prodrugs. The C6-carboxylic acid provides the ester linkage to the cytotoxic payload, while the C2-formyl group can be used to attach tumor-targeting moieties, solubility-enhancing groups, or imaging labels.

Metabolic Profiling of C2-Modified Indole Derivatives

For drug metabolism and pharmacokinetics (DMPK) groups, the observation that the indole-6-carboxylic acid scaffold undergoes regioselective P450 oxidation to a single product (2-indolinone-6-carboxylic acid at 130 min⁻¹) compared to the dual-product profile of indole-2-carboxylic acid [4] makes 2-formyl-1H-indole-6-carboxylic acid an attractive starting point for systematic metabolite identification studies. By varying the C2-substituent (via formyl group transformations) while keeping the C6-carboxyl constant, researchers can map how C2 modifications influence P450 recognition, metabolic rate, and metabolite identity.

Application
Selection Property
Validation Focus
Kinase inhibitor building block design
C6-carboxyl anchor for linker attachment
Receptor binding and selectivity profiling
Inflammatory pathway modulator research
C6-carboxyl privileged attachment for TXA₂/H1 activity
Enzyme inhibition and receptor blocking profiling
Multidrug-resistant cell-model conjugate studies
C6-carboxyl conjugate ester linkage
Cell-model response and resistance factor monitoring
P450 regioselective metabolism studies
C6-carboxyl directing single-product metabolism
Metabolite identification and rate profiling
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